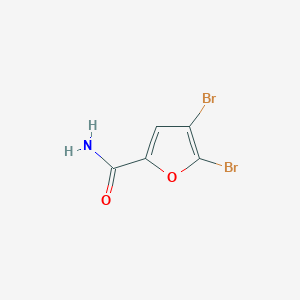
4,5-Dibromofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromofuran-2-carboxamide is a chemical compound belonging to the furan family, characterized by the presence of a furan ring substituted with bromine atoms at the 4 and 5 positions and a carboxamide group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromofuran-2-carboxamide typically involves the bromination of furan derivatives followed by the introduction of the carboxamide group. One common method includes the bromination of furan-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4,5-dibromofuran-2-carboxylic acid is then converted to the carboxamide through reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted furans depending on the nucleophile used.
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Dihydrofurans and related compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of bromine atoms.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of new antibiotics and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 4,5-Dibromofuran-2-carboxamide in biological systems involves its interaction with cellular targets, potentially disrupting essential biochemical pathways. The bromine atoms may enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes, thereby inhibiting their function. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
4,5-Dichlorofuran-2-carboxamide: Similar structure but with chlorine atoms instead of bromine.
4,5-Diiodofuran-2-carboxamide: Contains iodine atoms, which may confer different reactivity and biological activity.
Furan-2-carboxamide: Lacks halogen substitution, resulting in different chemical and biological properties.
Uniqueness: 4,5-Dibromofuran-2-carboxamide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can enhance the compound’s ability to participate in various chemical reactions and may also contribute to its potential antimicrobial properties.
Propriétés
Formule moléculaire |
C5H3Br2NO2 |
|---|---|
Poids moléculaire |
268.89 g/mol |
Nom IUPAC |
4,5-dibromofuran-2-carboxamide |
InChI |
InChI=1S/C5H3Br2NO2/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H2,8,9) |
Clé InChI |
GHUAUXYNJVBMDL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1Br)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


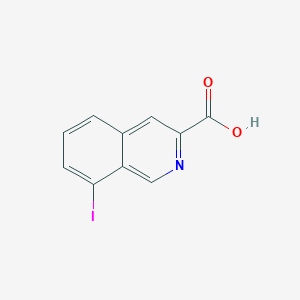
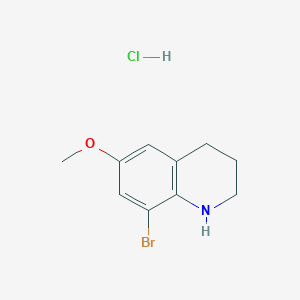
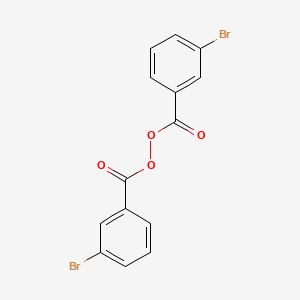
![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)


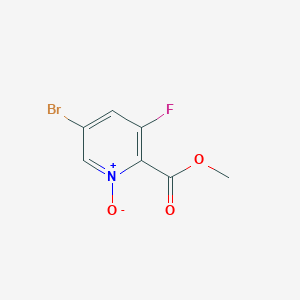
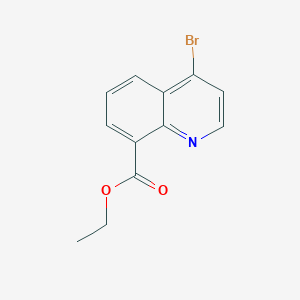

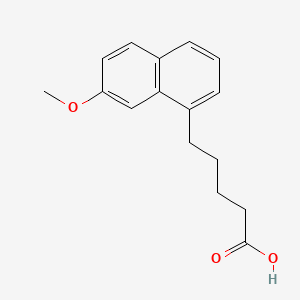
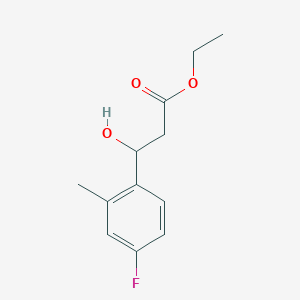
![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
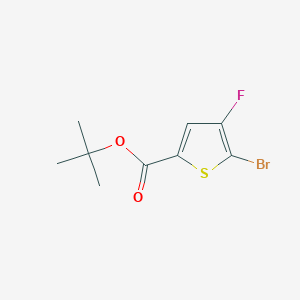
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
